6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives involves a benzene ring fused to a thiazole ring . The specific structure of “6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide” could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions. The synthesis of benzothiazole derivatives often involves condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, one derivative, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine, has a melting point of 254–256 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVGBKNJOXSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C1C=CC(=C2)Cl)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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